molecular formula C13H11F2NO B6167965 6-(2,4-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1546920-74-4

6-(2,4-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6167965
CAS No.: 1546920-74-4
M. Wt: 235.2
InChI Key:
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Description

6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a 2,4-difluorophenyl group and a carbonitrile group further enhances its chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable dihalide and a nucleophile. For instance, a dihalide precursor can undergo nucleophilic substitution with a suitable nucleophile to form the spirocyclic structure.

    Introduction of the 2,4-Difluorophenyl Group: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the 2,4-difluorophenyl group reacts with the spirocyclic core.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium azide, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Azides, amines, thioethers.

Scientific Research Applications

6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,4-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound’s spirocyclic structure allows it to fit into specific binding sites, altering the activity of the target molecule. The presence of the 2,4-difluorophenyl group and the carbonitrile group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic core but differs in the substituents, which can lead to different chemical properties and applications.

    6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with fluorine atoms, but with a carboxylic acid group instead of a nitrile group.

Uniqueness

6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific combination of a spirocyclic core, a 2,4-difluorophenyl group, and a carbonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1546920-74-4

Molecular Formula

C13H11F2NO

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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